Glycine-N-tert-butoxycarbonyl (2-13C), commonly referred to as N-tert-butoxycarbonyl glycine or Boc-glycine, is a derivative of glycine, an amino acid that serves as a fundamental building block in protein synthesis. The Boc group is a protective group used in organic synthesis, particularly in peptide chemistry, to prevent unwanted reactions at the amine site. The presence of the carbon-13 isotope (2-13C) in its structure allows for various applications in isotopic labeling studies, particularly in metabolic and pharmacokinetic research.
The molecular formula of Glycine-N-tert-butoxycarbonyl is , and it features the following structural components:
Several methods are available for synthesizing Glycine-N-tert-butoxycarbonyl:
Glycine-N-tert-butoxycarbonyl is primarily utilized in:
Interaction studies involving Glycine-N-tert-butoxycarbonyl often focus on its role as a building block in peptides and how these peptides interact with biological targets, such as enzymes and receptors. For instance, studies have shown that peptides containing glycine exhibit unique conformational properties that can enhance binding affinity to specific targets .
Glycine-N-tert-butoxycarbonyl shares similarities with several other compounds used in peptide chemistry. Here are some notable comparisons:
| Compound | Structure/Function | Unique Features |
|---|---|---|
| N-acetylglycine | Acetylated form of glycine | More stable than Boc-glycine but less reactive |
| N-benzoylglycine | Benzoyl protection | Provides aromatic stability; used in specific peptide syntheses |
| N-phthaloylglycine | Phthaloyl protection | Offers enhanced stability; used for selective deprotection |
| N-carbobenzoxyglycine | Carbobenzyloxy protection | More complex; offers different reactivity profiles |
The uniqueness of Glycine-N-tert-butoxycarbonyl lies in its balance between stability and reactivity, making it particularly suitable for various synthetic applications while allowing for easy deprotection when needed.
The systematic IUPAC name for Glycine-N-t-Boc (2-¹³C) is 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid. Key synonyms include:
| Synonym | CAS Number | Source |
|---|---|---|
| N-tert-Butoxycarbonyl-2-aminoacetic acid-2-¹³C | 145143-02-8 | |
| Boc-Glycine-2-¹³C | 97352-64-2 | |
| N-tert-Boc-glycine-2-¹³C | 106665-75-2 | |
| Glycine-1-¹³C,N-tert-Boc derivative | 247940-06-3 |
This nomenclature reflects the compound’s structural features: the tert-butyloxycarbonyl (Boc) group attached to the nitrogen of glycine and the ¹³C label at the α-carbon (position 2).
The molecular formula of Glycine-N-t-Boc (2-¹³C) is C₇H₁₃NO₄, with the ¹³C isotope located at the α-carbon of the glycine backbone. This isotopic substitution does not alter the molecular weight significantly but introduces a distinguishable mass signature for analytical applications.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 176.18 g/mol | |
| Isotopic Labeling | ¹³C at Cα | |
| Structural Backbone | tert-Butoxycarbonyl + Glycine |
The ¹³C label enhances sensitivity in carbon-13 NMR spectroscopy, enabling precise structural elucidation and kinetic studies in biological systems.
The Boc group is introduced via a nucleophilic acyl substitution reaction between glycine’s amine and di-tert-butyl dicarbonate (Boc₂O). The mechanism proceeds as follows:
The resulting carbamate group (–O–CO–N–) is resistant to hydrolysis under basic conditions but labile under acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal deprotection strategies in peptide synthesis.
Glycine-N-t-Boc (2-¹³C) serves as a building block in peptide synthesis, particularly in SPPS, where the Boc group prevents premature amine reactions during chain elongation. The ¹³C label facilitates isotopic tracing in peptide degradation studies or metabolic pathway analysis.
The ¹³C label allows precise tracking of glycine’s fate in metabolic pathways, such as collagen synthesis or heme production. For example:
| Application | Method | Outcome |
|---|---|---|
| Metabolic Flux Analysis | Carbon-13 NMR | Quantification of glycine incorporation into biomolecules |
| Protein Structural Studies | Mass Spectrometry | Identification of glycine residues in labeled peptides |
The Boc group’s stability under basic conditions and its acid-labile nature make it valuable in prodrug design. For instance, Boc-protected glycine derivatives may enhance drug solubility or target specificity before deprotection in vivo.
Synthesis of Glycine-N-t-Boc (2-¹³C) requires careful control of reaction conditions to minimize isotopic dilution. Key challenges include:
Critical analytical techniques for verifying the compound’s identity and purity include:
The tert-butyloxycarbonyl protection of glycine represents a fundamental transformation in amino acid chemistry, enabling selective manipulation of the amino functionality while preserving the carboxylic acid group [1]. The most widely employed method utilizes di-tert-butyl dicarbonate as the protecting reagent in the presence of suitable bases [2] [3]. This reaction proceeds through nucleophilic attack of the glycine amino group on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by base catalysis [1].
The standard protocol involves mixing aqueous solutions of L-glycine and sodium hydrogen carbonate, followed by batch-wise addition of di-tert-butyl dicarbonate [2]. The reaction typically proceeds at room temperature over 8 to 20 hours, achieving yields ranging from 85 to 95 percent [3]. Alternative base systems include triethylamine and pyridine, which can be employed in organic solvent systems such as dichloromethane or tetrahydrofuran [1] [4].
An industrialized approach has been developed utilizing perchloric acid-catalyzed transesterification with tert-butyl acetate as both solvent and protecting group source [5]. This method operates at reduced temperatures of 0 to 10 degrees Celsius over extended reaction periods of 48 to 72 hours, achieving glycine conversion rates exceeding 90 percent [5]. The process involves pH adjustment to 6.5-7.5 using aqueous sodium hydroxide solution, followed by organic layer separation and repeated extraction with organic solvents [5].
Table 1: Synthetic Pathways for N-tert-butyloxycarbonyl Glycine Derivatives
| Method | Base/Catalyst | Solvent System | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate method | Sodium bicarbonate/Triethylamine | Water/Organic solvent | Room temperature | 8-20 | 85-95 |
| Perchloric acid catalyzed transesterification | Perchloric acid | Tert-butyl acetate | 0-10 | 48-72 | 90-95 |
| Sodium bicarbonate aqueous method | Sodium bicarbonate | Aqueous solution | Room temperature | 10-20 | 90-94 |
| Triethylamine base catalyzed method | Triethylamine | Dichloromethane/THF | Room temperature | 2-8 | 80-90 |
The mechanistic pathway involves formation of a tetrahedral intermediate through nucleophilic addition, followed by elimination of tert-butanol and carbon dioxide to yield the stable carbamate linkage [1]. The tert-butyloxycarbonyl group serves as a temporary blocking group for the amino function, making the molecule suitable for peptide synthesis and other chemical manipulations requiring selective reactivity [4].
Isotopic incorporation of carbon-13 at the alpha-carbon position of glycine derivatives requires specialized synthetic strategies that ensure high isotopic enrichment while maintaining chemical integrity [6] [7]. The most direct approach involves utilization of ¹³C-labeled glycine as the starting material, which is subsequently subjected to tert-butyloxycarbonyl protection using standard procedures [8] [9].
Metabolic biosynthetic labeling represents an alternative strategy employing ¹³C-labeled glucose or glycerol as carbon sources during bacterial protein expression [10] [11]. This approach utilizes the natural biosynthetic pathways of Escherichia coli to incorporate ¹³C into amino acid carbon skeletons [10]. When ¹³C-glucose serves as the sole carbon source, incorporation efficiencies of 80 to 95 percent can be achieved at the alpha-carbon position [11].
Chemical synthesis from ¹³C-labeled precursors offers another viable route for isotopic incorporation [7] [12]. This methodology employs ¹³C-labeled formaldehyde or formic acid derivatives as building blocks in synthetic transformations that ultimately introduce the isotopic label at the desired position [7]. The use of ¹³C elemental carbon for synthesis of calcium carbide, subsequently converted to acetylene as a universal ¹³C building unit, demonstrates the versatility of this approach [7].
Table 2: Isotopic Incorporation Methods for ¹³C at Alpha-Carbon Position
| Labeling Strategy | Carbon-13 Source | Isotopic Position | Incorporation Efficiency (%) | Final Isotopic Purity (%) |
|---|---|---|---|---|
| Direct ¹³C-glycine incorporation | ¹³C-labeled glycine | Alpha carbon (C-2) | 95-99 | 99 |
| Metabolic biosynthetic labeling | ¹³C-glucose/glycerol | Alpha carbon (C-2) | 80-95 | 85-90 |
| Chemical synthesis from ¹³C precursors | ¹³C-formaldehyde/formic acid | Alpha carbon (C-2) | 90-98 | 95-99 |
| Aldol condensation method | ¹³C-acetyl compounds | Alpha carbon (C-2) | 85-95 | 90-95 |
Palladium-catalyzed carbon-hydrogen functionalization methodologies have emerged as powerful tools for site-specific ¹³C incorporation [6] [13]. These approaches utilize iodomethane-¹³C as the labeling source in conjunction with directing auxiliary groups to achieve high regioselectivity and stereoselectivity [13]. The methodology demonstrates exceptional efficiency in introducing ¹³C labels while maintaining stereochemical integrity [6].
High Performance Liquid Chromatography represents the gold standard for purification of isotopically labeled amino acid derivatives, offering superior resolution and recovery yields [14] [15]. Reversed-phase chromatography utilizing C18 bonded silica stationary phases with acetonitrile-water gradient elution systems achieves baseline separation of target compounds from synthetic impurities [15]. The method typically employs acidic aqueous mobile phases in conjunction with mixed-mode stationary phases that provide both ion-exchange and hydrophobic interactions [15].
Ion exchange chromatography provides an alternative purification strategy particularly suited for amino acid derivatives bearing ionizable functional groups [14]. Cation exchange resins operating with salt gradient buffers demonstrate moderate to high resolution capabilities with recovery yields ranging from 80 to 90 percent [14]. The technique proves especially valuable for separating isotopically labeled compounds from unlabeled contaminants based on subtle differences in retention behavior [16].
Table 3: Chromatographic Purification Techniques for Isotope-Labeled Compounds
| Technique | Stationary Phase | Mobile Phase | Resolution Capability | Recovery Yield (%) | Isotopic Purity Achievement |
|---|---|---|---|---|---|
| High Performance Liquid Chromatography | C18 silica gel | Acetonitrile/Water gradients | High | 85-95 | 99% |
| Ion Exchange Chromatography | Cation/Anion exchange resin | Salt gradient buffers | Moderate to High | 80-90 | 95-98% |
| Reversed-Phase Chromatography | C18 bonded silica | Methanol/Water with modifiers | High | 90-95 | 98-99% |
| Size Exclusion Chromatography | Cross-linked dextran/polyacrylamide | Aqueous buffer solutions | Low to Moderate | 95-99 | 90-95% |
| Preparative TLC | Silica gel plates | Ethyl acetate/Hexane | Moderate | 70-85 | 90-95% |
| Crystallization | Organic solvent systems | Ethyl acetate/Hexane mixtures | Variable | 60-80 | 85-90% |
Size exclusion chromatography offers a complementary approach based on molecular size discrimination rather than chemical affinity [14]. Cross-linked dextran or polyacrylamide stationary phases operating with aqueous buffer mobile phases achieve high recovery yields of 95 to 99 percent, though with limited resolution capability [14]. The technique proves particularly valuable for removing high molecular weight impurities or aggregated species [16].
Preparative thin layer chromatography provides a cost-effective alternative for small-scale purifications [17]. Silica gel plates developed with ethyl acetate-hexane solvent systems achieve moderate resolution with recovery yields of 70 to 85 percent [17]. The technique enables visual monitoring of separation progress and selective compound recovery through zone extraction [17].
Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for direct quantification of isotopic enrichment in labeled compounds [18] [19]. The technique exploits the enhanced signal intensity of ¹³C nuclei in isotopically enriched samples, enabling precise determination of labeling efficiency [20]. Quantitative ¹³C Nuclear Magnetic Resonance measurements achieve typical precision of ±0.1 to 0.5 percent for isotopic purity determinations [18].
High Resolution Mass Spectrometry provides complementary verification of isotopic composition through accurate mass measurement [21] [22]. The technique involves recording full scan mass spectra, extracting and integrating isotopic ion signals, and calculating isotopic enrichment of the desired labeled compounds [19] [21]. Time-of-Flight mass spectrometry systems demonstrate vastly improved resolution between isotopes of labeled compounds, enabling more accurate extraction than traditional quadrupole instruments [22].
Table 4: Analytical Methods for Isotopic Purity Verification
| Analytical Method | Detection Principle | Sensitivity | Isotopic Purity Determination | Typical Precision (%) |
|---|---|---|---|---|
| ¹³C Nuclear Magnetic Resonance | Carbon-13 nuclear spin detection | High for ¹³C-enriched samples | Direct quantification | ±0.1-0.5 |
| ¹H Nuclear Magnetic Resonance | Proton nuclear spin detection | Very High | Indirect assessment | ±0.5-1.0 |
| High Resolution Mass Spectrometry | Accurate mass measurement | Very High | Direct quantification | ±0.05-0.2 |
| Liquid Chromatography-Mass Spectrometry | Mass-to-charge ratio analysis | High | Direct quantification | ±0.1-0.3 |
| Gas Chromatography-Mass Spectrometry | Electron impact ionization | Moderate to High | Direct quantification | ±0.2-0.5 |
| Isotope Ratio Mass Spectrometry | Isotopic ratio determination | Very High | Precise ratio measurement | ±0.01-0.05 |
Liquid Chromatography-Mass Spectrometry combines chromatographic separation with mass spectrometric detection, enabling simultaneous assessment of chemical purity and isotopic composition [23] [24]. The approach proves particularly valuable for complex samples containing multiple isotopic species or chemical impurities [23]. Electrospray ionization interfaces facilitate analysis of polar amino acid derivatives without requiring chemical derivatization [24].
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for characterizing the structural and electronic properties of GLYCINE-N-T-BOC (2-13C). The incorporation of the carbon-13 isotope at position 2 provides enhanced spectroscopic capabilities for detailed molecular analysis, particularly through carbon-13 Nuclear Magnetic Resonance spectroscopy [1] [3].
The compound, systematically named N-(tert-butoxycarbonyl)glycine-2-13C, exhibits distinct Nuclear Magnetic Resonance characteristics that differentiate it from both the unlabeled parent compound and other isotopically labeled variants [4] [5]. The molecular structure features the characteristic tert-butoxycarbonyl protecting group attached to the amino nitrogen of glycine, with the carbon-13 isotope specifically incorporated at the methylene carbon position [6] [7].
The carbon-13 Nuclear Magnetic Resonance chemical shift profile of GLYCINE-N-T-BOC (2-13C) demonstrates characteristic resonance patterns that provide detailed structural information about the molecular environment and electronic distribution within the compound [8] [9]. The isotopic labeling at position 2 significantly enhances the detectability and resolution of the methylene carbon signal, making it an invaluable tool for structural elucidation and metabolic studies [10] [11].
For the parent glycine molecule, extensive research has established well-defined chemical shift ranges for different polymorphic forms and conformational states [12] [13]. The carboxyl carbon in α-glycine exhibits an isotropic chemical shift of 176.50 parts per million, while the γ-polymorph shows a characteristic shift of 174.60 parts per million [12] [13]. The methylene carbon consistently resonates around 43.5 parts per million across different polymorphic forms [14] [15].
| Carbon Position | Chemical Shift Range (ppm) | Polymorphic Variation | Reference Conditions |
|---|---|---|---|
| Carboxyl Carbon (α-form) | 176.50 ± 0.2 | Most stable polymorph | Solid state, Cross Polarization Magic Angle Spinning |
| Carboxyl Carbon (γ-form) | 174.60 ± 0.2 | Alternative polymorph | Solid state, Cross Polarization Magic Angle Spinning |
| Methylene Carbon | 43.5 ± 1.0 | Minimal variation | Solid state, Cross Polarization Magic Angle Spinning |
| Solution Phase Carboxyl | 175.4 ± 0.3 | Single average | D₂O, 125 MHz |
| Solution Phase Methylene | 43.9 ± 0.3 | Single average | D₂O, 125 MHz |
In N-(tert-butoxycarbonyl)glycine derivatives, the chemical shift patterns reflect the electronic influence of the protecting group [16] [17]. The carboxyl carbon typically resonates in the range of 176-177 parts per million, similar to the unprotected glycine but with subtle shifts due to the electron-withdrawing nature of the tert-butoxycarbonyl group [18]. The methylene carbon maintains its characteristic position around 43-45 parts per million [18]. The tert-butoxycarbonyl group introduces additional resonances, with the quaternary carbon appearing around 80-82 parts per million and the methyl carbons at approximately 28-29 parts per million [17].
The carbon-13 chemical shift anisotropy tensors provide additional structural information beyond the isotropic chemical shift values [19] [20]. For glycine carboxyl carbons, the principal tensor components demonstrate significant conformational sensitivity [21] [20]. The α-polymorph exhibits tensor components of δ₁₁ = 244 parts per million, δ₂₂ = 180 parts per million, and δ₃₃ = 105 parts per million, resulting in a span of 139 parts per million [13]. The γ-polymorph shows similar but distinct values with δ₁₁ = 243 parts per million, δ₂₂ = 173 parts per million, and δ₃₃ = 108 parts per million, yielding a span of 135 parts per million [13].
| Tensor Component | α-Glycine (ppm) | γ-Glycine (ppm) | Conformational Sensitivity |
|---|---|---|---|
| δ₁₁ (most deshielded) | 244 ± 1 | 243 ± 1 | Minimal variation |
| δ₂₂ (intermediate) | 180 ± 1 | 173 ± 1 | Highly sensitive |
| δ₃₃ (most shielded) | 105 ± 1 | 108 ± 1 | Moderate sensitivity |
| Span (δ₁₁ - δ₃₃) | 139 | 135 | Diagnostic parameter |
| Anisotropy Parameter | 0.06 | -0.04 | Structural indicator |
The δ₂₂ tensor element shows the highest sensitivity to conformational changes and hydrogen bonding interactions, making it particularly valuable for structural characterization [21] [20]. This component correlates strongly with carbon-oxygen to hydrogen-nitrogen hydrogen bond lengths in peptide systems [20].
For GLYCINE-N-T-BOC (2-13C), the carbon-13 labeling at position 2 results in enhanced signal intensity and improved signal-to-noise ratios for the methylene carbon resonance [1] . This enhancement facilitates more precise chemical shift measurements and enables detailed analysis of coupling patterns and relaxation behavior [22]. The isotopic labeling does not significantly alter the chemical shift position but dramatically improves the analytical capabilities for this specific carbon site [3] [10].
The chemical shift tensor components for the labeled compound are expected to follow similar patterns to the unlabeled glycine derivatives, but with enhanced detectability allowing for more accurate determination of tensor parameters [23] [24]. The incorporation of carbon-13 at position 2 enables detailed studies of molecular dynamics, conformational transitions, and intermolecular interactions through advanced Nuclear Magnetic Resonance techniques such as variable temperature studies and relaxation measurements [14] [22].
Environmental factors significantly influence the observed chemical shift values [25]. pH variations can cause chemical shift changes of several parts per million, particularly for the carboxyl carbon, due to protonation state changes [25]. Temperature effects and solvent interactions also contribute to chemical shift variations, making standardized measurement conditions essential for reproducible results [14] [15].